5-Amino-1-[3-(3-methyl-1,2,4-oxadiazol-5-YL)propyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
Name: 5-Amino-1-[3-(3-methyl-1,2,4-oxadiazol-5-YL)propyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one
Structure: It contains an imidazole ring (1,3-diazole), a thiazole ring, and an oxadiazole ring, all intricately connected.
Preparation Methods
Synthetic Routes::
Imidazole Synthesis: Imidazole can be synthesized via various methods, including the Debus-Radziszewski reaction or the Knorr synthesis. These involve cyclization of appropriate precursors to form the imidazole ring.
Thiazole Synthesis: Thiazoles can be prepared by reacting α-haloketones with thioamides or by cyclization of α-haloketones with thiourea.
Oxadiazole Synthesis: Oxadiazoles can be obtained through cyclization of hydrazides with carbonyl compounds.
Industrial Production:: The industrial production of this compound likely involves a combination of these synthetic routes, carefully optimized for yield and efficiency.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions due to the presence of multiple heteroatoms.
Substitution: The thiazole and oxadiazole rings are susceptible to nucleophilic substitution.
Common Reagents: Reagents like hydrazine, thionyl chloride, and various metal catalysts are commonly used.
Major Products: These reactions can lead to diverse products, including derivatives with altered pharmacological properties.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Chemistry: Explore its reactivity in various transformations.
Biology: Study its impact on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight features that set it apart from related molecules.
Similar Compounds: Explore other 1,3-diazole derivatives, such as clemizole, metronidazole, and thiabendazole
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H19N5O2S/c1-12-21-16(26-23-12)8-5-9-24-10-15(25)17(18(24)20)19-22-14(11-27-19)13-6-3-2-4-7-13/h2-4,6-7,11,20,25H,5,8-10H2,1H3 |
InChI Key |
MLYOZYIGGFOMLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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